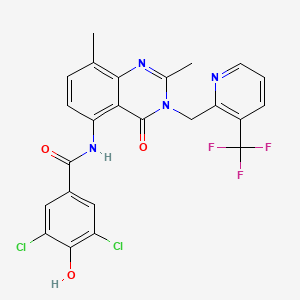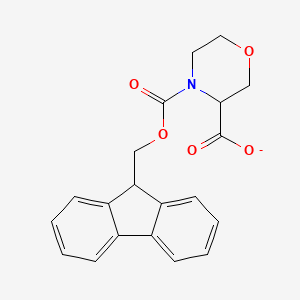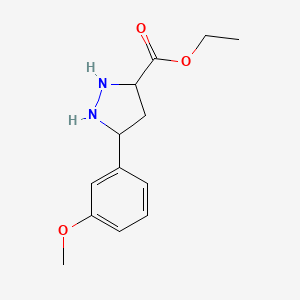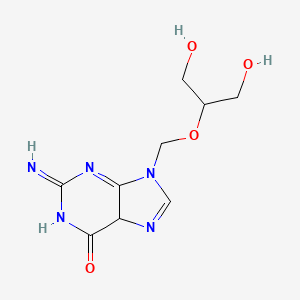
3,4-Thiomorpholinedicarboxylic acid, 4-(phenylmethyl) ester, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is a chiral compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a CBZ (carbobenzyloxy) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Protection with CBZ Group: The CBZ group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved through the reaction of the amine with benzyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The CBZ protecting group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium on carbon, hydrogen gas.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Aplicaciones Científicas De Investigación
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group can protect the amine functionality, allowing the compound to interact selectively with its target. The thiomorpholine ring can participate in various binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparación Con Compuestos Similares
(S)-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound, which may have different biological activities and properties.
Thiomorpholine-3-carboxylic acid: Lacks the CBZ protecting group, which may affect its reactivity and applications.
4-CBZ-piperidine-3-carboxylic acid: A structurally similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is unique due to its chiral nature and the presence of both a thiomorpholine ring and a CBZ protecting group
Propiedades
Fórmula molecular |
C13H14NO4S- |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |
Clave InChI |
HMXFICHATDLTHT-NSHDSACASA-M |
SMILES isomérico |
C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
SMILES canónico |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)

![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)

![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)

![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)

![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)



